Remerine hydrochloride

Serotonin receptor pharmacology Aporphine alkaloid selectivity CNS drug discovery

Remerine hydrochloride (also designated Aporeine hydrochloride, synonymous with the free base roemerine) is a naturally occurring aporphine alkaloid isolated predominantly from species of the Papaveraceae and Annonaceae families. Pharmacologically, it is classified as a central nervous system (CNS)-active isoquinoline alkaloid that functions primarily as a 5‑HT2A serotonin receptor antagonist, while exhibiting negligible affinity for muscarinic and adrenergic receptors.

Molecular Formula C18H18ClNO2
Molecular Weight 315.8 g/mol
CAS No. 7633-71-8
Cat. No. B12069317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemerine hydrochloride
CAS7633-71-8
Molecular FormulaC18H18ClNO2
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl
InChIInChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H
InChIKeySFAVZRNMTSBKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Remerine Hydrochloride (CAS 7633-71-8): Aporphine Alkaloid with Defined 5‑HT2A Selectivity – Procurement Overview


Remerine hydrochloride (also designated Aporeine hydrochloride, synonymous with the free base roemerine) is a naturally occurring aporphine alkaloid isolated predominantly from species of the Papaveraceae and Annonaceae families . Pharmacologically, it is classified as a central nervous system (CNS)-active isoquinoline alkaloid that functions primarily as a 5‑HT2A serotonin receptor antagonist, while exhibiting negligible affinity for muscarinic and adrenergic receptors [1]. This constrained polypharmacology, combined with documented vasorelaxant, multidrug-resistance (MDR) reversal, and antimicrobial properties, distinguishes it from other aporphine congeners that frequently display broader and less selective receptor engagement profiles.

Why In‑Class Aporphine Alkaloids Cannot Substitute for Remerine Hydrochloride in Research Protocols


The aporphine alkaloid family encompasses structurally similar molecules that nevertheless display profoundly divergent receptor selectivity fingerprints [1]. For instance, the presence or absence of a methylenedioxy group at positions 1 and 2, the N‑methylation status, and the hydroxylation pattern on the aromatic ring critically govern whether a given aporphine behaves as a 5‑HT2A antagonist, a dopamine receptor agonist, or an α1‑adrenoceptor blocker [2]. Remerine's (R)‑configured methylenedioxy‑substituted scaffold confers a 20‑ to 400‑fold selectivity window for 5‑HT2A over D1, D2, and 5‑HT1A receptors, a profile not mirrored by close analogs such as anonaine, nuciferine, or glaucine. Consequently, substituting Remerine hydrochloride with another aporphine in a mechanistic or pharmacological study would fundamentally alter the target engagement and downstream biological readout.

Product‑Specific Quantitative Evidence Guide: Remerine Hydrochloride vs. Closest Aporphine Analogs


5‑HT2A Receptor Selectivity Profile: Remerine Hydrochloride vs. Anonaine, Nuciferine, and Glaucine

Receptor binding assays demonstrate that (R)-roemerine possesses a uniquely restricted selectivity profile among aporphine alkaloids. It binds the 5-HT2A receptor with a Ki of 0.0621 µM, exhibiting 18.8‑fold selectivity over 5-HT1A (Ki = 1.17 µM), 22.5‑fold selectivity over dopamine D1 (Ki = 1.4 µM), and 364‑fold selectivity over dopamine D2 receptors (Ki = 22.6 µM) [1]. This selectivity profile diverges sharply from other methylenedioxyaporphines such as anonaine, which preferentially targets α1-adrenoceptors, and glaucine, which acts as a PDE4 inhibitor and calcium channel blocker [2]. Nuciferine, another frequently used aporphine comparator, shows essentially non‑selective binding at 5-HT2A and α1A receptors [3].

Serotonin receptor pharmacology Aporphine alkaloid selectivity CNS drug discovery

Antagonist Potency at 5‑HT2A Receptors: Remerine (Roemerine) vs. Nuciferine Head‑to‑Head Schild Analysis

In a direct Schild analysis comparison, (R)-roemerine exhibited significantly higher antagonist potency at 5-HT2A receptors (pKb = 7.88 ± 0.13) than (R)-nuciferine (pKb = 7.26 ± 0.12) [1]. Critically, the 5-HT2A/α1A selectivity ratio for (R)-roemerine was 32, whereas (R)-nuciferine displayed a selectivity ratio of 1, indicating complete non‑selectivity between the two receptor subtypes under identical assay conditions [1]. Both (S)-enantiomers of roemerine and nuciferine were substantially less potent and less selective than their (R)-counterparts.

5-HT2A antagonism Schild analysis Aporphine enantiomer pharmacology

Vasorelaxant Potency and Mechanism: Remerine vs. Anonaine and Dehydroroemerine in Rat Aortic Rings

In isolated rat thoracic aorta preparations, roemerine, anonaine, and dehydroroemerine all completely relaxed KCl‑ (80 mM) and noradrenaline‑induced contractions, but with structurally‑dependent potency differences [1]. Roemerine achieved full relaxation with a mechanism attributed to blockade of calcium entry through voltage‑operated channels and disruption of α1‑adrenoceptor‑operated channels, without mobilizing intracellular calcium stores [1]. In a follow‑up head‑to‑head comparison, roemerine showed a distinct α1‑adrenoceptor subtype affinity profile (α1A ≈ α1D > α1B), whereas anonaine exhibited a different rank order (α1A > α1D > α1B) [2]. The N‑methyl group present in roemerine but absent in anonaine was identified as the critical structural feature enhancing α1‑AR subtype affinity [2].

Vascular pharmacology Aporphine vasorelaxation Calcium channel blockade

Multidrug Resistance Reversal Activity: Remerine vs. Standard P‑Glycoprotein Inhibitors

Roemerine has been demonstrated to enhance the cytotoxic efficacy of vinblastine in multidrug‑resistant KB‑V1 cervical carcinoma cells, an effect attributed to inhibition of ATP‑dependent vinblastine binding to P‑glycoprotein [1]. Critically, roemerine alone showed negligible intrinsic cytotoxicity (ED50 > 20 µg/mL against both drug‑sensitive KB‑3 and drug‑resistant KB‑V1 cells), indicating a clean MDR‑reversal window not shared by all chemosensitizers [1]. In contrast, standard P‑gp inhibitors such as verapamil exhibit significant cardiovascular effects at their effective MDR‑reversal concentrations, limiting their experimental utility [2]. The roemerine scaffold thus provides a dissociation between MDR‑reversal activity and basal cytotoxicity.

Multidrug resistance reversal P-glycoprotein Cancer pharmacology

Off‑Target Receptor Absence: Remerine's Lack of Muscarinic and Adrenergic Activity vs. Broad‑Spectrum Aporphines

Commercial product characterization data affirm that roemerine (Remerine) is inactive at muscarinic acetylcholine receptors and adrenergic receptors . This negative selectivity profile contrasts with the broader receptor engagement of structurally related aporphines: glaucine exhibits both α1‑adrenoceptor and calcium channel blocking activity [1], boldine displays antioxidant and hepatoprotective properties mediated through multiple pathways [2], and apomorphine acts as a potent dopamine D1/D2 agonist [2]. The absence of muscarinic and adrenergic activity in roemerine means that at concentrations achieving full 5‑HT2A receptor occupancy, there is no confounding contribution from cholinergic or noradrenergic modulation.

Receptor selectivity Off-target pharmacology Aporphine alkaloid profiling

Optimal Research and Procurement Scenarios for Remerine Hydrochloride Based on Quantitative Differentiation Evidence


Selective 5‑HT2A Antagonism in Neuropharmacology Without Dopaminergic Confounds

For laboratories mapping serotonin receptor subtype contributions to antidepressant‑like behavior, Remerine hydrochloride is the preferred aporphine probe. Its 364‑fold D2/5‑HT2A selectivity window [1] enables clean 5‑HT2A blockade at concentrations that do not perturb dopamine signaling, a critical limitation of nuciferine and glaucine. In SH‑SY5Y neuroblastoma models, roemerine at 10 µM increases intracellular BDNF and intercellular 5‑HT [2], making it suitable for mechanistic studies of neurotrophin‑coupled serotonergic pathways.

MDR Reversal Tool Compound with Minimal Intrinsic Cytotoxicity

Cancer pharmacology groups investigating P‑glycoprotein‑mediated drug efflux should select Remerine hydrochloride over verapamil‑based chemosensitizers for in vitro MDR reversal assays. Its ED50 > 20 µg/mL intrinsic cytotoxicity [3] provides a wide safety margin for co‑treatment with vinca alkaloids, enabling clean measurement of chemosensitization without background cell death from the reversal agent itself.

Vascular α1‑Adrenoceptor Subtype Discrimination Studies

Cardiovascular researchers requiring tools to discriminate between α1A‑, α1B‑, and α1D‑adrenoceptor subtypes can exploit Remerine's defined α1A ≈ α1D > α1B rank order [4]. This profile, which arises from the N‑methyl group on the aporphine skeleton, differs from that of anonaine and allows for structure‑activity relationship studies of aporphine‑receptor interactions in isolated vascular tissue.

Antimicrobial Lead Identification with Defined Eukaryotic Selectivity

For natural product screening programs targeting chloroquine‑resistant Plasmodium falciparum, Remerine hydrochloride offers validated antiplasmodial activity (IC50 = 0.2–0.4 µg/mL against chloroquine‑resistant strains) combined with a well‑characterized mammalian receptor selectivity profile [5]. This dual characterization enables early assessment of therapeutic index relative to host 5‑HT2A and α1‑adrenoceptor targets.

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